卟啉

描述

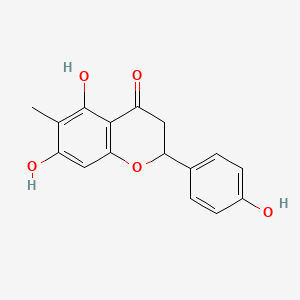

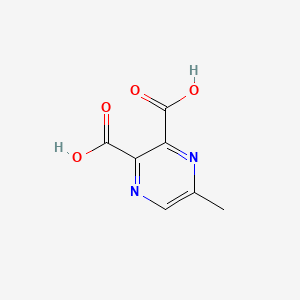

Poriol is a C-methylated flavanone, a type of flavonoid . It is found in Pseudotsuga menziesii (Douglas fir) in reaction to infection by Poria weirii .

Synthesis Analysis

An alternative method for the synthesis of 6-C-methylnaringenin (poriol) using C-methylphloracetophenone 6-methyl ether (VIb) and p-hydroxybenzaldehyde has been proposed, enabling its demethylation to 6-C-methylnaringen .

Molecular Structure Analysis

Poriol has a molecular formula of C16H14O5 . Its average mass is 286.279 Da and its monoisotopic mass is 286.084137 Da .

Physical And Chemical Properties Analysis

Poriol has a molar mass of 286.283 g·mol−1 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results .

科学研究应用

骨组织工程中的机械生物学

卟啉在机械生物学中,有助于理解细胞生理学和病理学的力学。这种理解对于骨生理学和病理学研究以及指导再生骨的结构和功能特征的策略具有至关重要的意义。研究人员可以通过调整施加的载荷或支架孔隙几何形状的设计来调整细胞上的微机械环境,从而显着影响体外机械生物学研究 (Zhao 等,2021)。

植物生物学

在植物生物学领域,对卟啉的研究揭示了拟南芥中差异调节的卟啉同工型的功能作用。对 porB 和 porC 的 T-DNA 标记的空突变体的研究表明了它们在发育中的植物中可互换和冗余的功能。这项研究增强了我们对植物生长的理解,特别是在与光相关过程中 (Masuda 等,2003)。

环境修复

在环境修复中,卟啉在吸附污染物方面发挥着重要作用。研究表明,具有高度孔隙率的多孔矿物,如海泡石和沸石,可以有效去除废水中的有色纺织染料,展示了卟啉在水处理和污染控制中的潜力 (Ozdemir 等,2004)。

多孔有机材料的设计和合成

对卟啉的研究带来了多孔有机材料设计和合成方面的重大进展,这些材料与气体吸附、催化、能量存储和各种其他应用相关。这包括了解这些材料的战略演变和可调谐特性,在各个科学和技术领域发挥着关键作用 (Das 等,2017)。

骨科生物制品和组织工程

卟啉在骨科生物制品中至关重要,特别是在基于细胞的疗法和用于肌肉骨骼组织修复和再生的生物材料中。源自卟啉的多孔玻璃微球已显示出封装和递送干细胞的潜力,突出了其在再生医学中的重要性 (Hossain 等,2018)。

多功能材料平台

卟啉聚合物具有广泛的应用,包括气体吸附/储存、环境修复、能源、光电和健康。这些聚合物的独特孔隙结构和多功能骨架促进了各个科学领域的突破 (Wu 等,2018)。

生物医学和电子应用

在生物医学和电子领域,基于卟啉的材料如 PolyHIPEs 在组织工程和再生医学的支架制造中提供了优势。它们的孔隙率支持细胞向内生长、营养扩散和废物去除,展示了卟啉在医疗和电子设备应用中的多功能性 (Dikici 等,2021)。

生物传感器开发

卟啉有助于开发用于生物医学诊断和环境监测的生物传感器。其纳米结构形式,如多孔硅 (pSi),具有独特的光学、形态学特性和表面化学,使其成为生物传感器技术中光学和电化学转换器的主要材料 (Jane 等,2009)。

清洁能源研究

在清洁能源研究中,由卟啉制成的多孔金属有机骨架 (MOF) 在氢、甲烷储存和二氧化碳捕获方面表现出优异的性能。这对于解决全球变暖和寻找清洁能源载体至关重要 (Ma & Zhou,2010)。

作用机制

属性

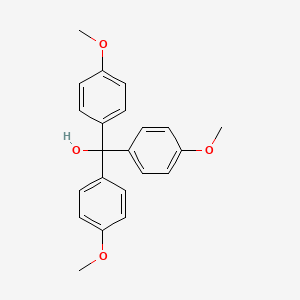

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZBNOERHGNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029318 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Poriol | |

CAS RN |

14348-16-4 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of Poriol?

A1: Poriol has been isolated from several plant species. Research indicates its presence in Pinus radiata [], Pseudotsuga menziesii [], and Pseudotsuga sinensis []. In these species, it appears as a component of both the roots and mycorrhizas, symbiotic structures formed between plant roots and fungi [].

Q2: Does the concentration of Poriol vary within the plant?

A2: Yes, research suggests that the concentration of Poriol, along with other extractives and polyphenols, can vary within the plant. For instance, in Pinus radiata, the concentration of these compounds was found to be higher in the roots compared to the mycorrhizas []. Additionally, within the mycorrhizas, these compounds were found to be concentrated in the outer layer [].

Q3: What is the proposed role of Poriol in plants?

A3: While the exact role of Poriol in plants is still under investigation, its presence in mycorrhizas suggests a potential role in their establishment and function []. Mycorrhizas play a crucial role in nutrient uptake and overall plant health. The higher concentration of polyphenols, including Poriol, in the outer layer of mycorrhizas suggests they might be involved in interactions with the surrounding soil environment [].

Q4: Has the structure of Poriol been confirmed through synthesis?

A4: Yes, the structure of Poriol and its 7,4'-dimethyl ether have been confirmed through unambiguous synthesis []. This synthetic confirmation provides a foundation for further research into its properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)